BenchChemオンラインストアへようこそ!

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide

Chiral Building Block Asymmetric Synthesis Enantiomeric Resolution

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide (CAS 2375248-49-8) is a single-enantiomer, trans-configured chiral building block belonging to the trifluoromethyl-substituted cyclopropane benzamide class. With a molecular formula of C₁₁H₁₀F₃NO and a molecular weight of 229.20 g/mol, this compound combines a (1R,2R)-configured trifluoromethylcyclopropylamine core with a benzamide moiety, situating it within the broader family of trifluoromethylcyclopropanes (TFCPs) recognized as metabolically stable tert-butyl bioisosteres.

Molecular Formula C11H10F3NO
Molecular Weight 229.202
CAS No. 2375248-49-8
Cat. No. B2364722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
CAS2375248-49-8
Molecular FormulaC11H10F3NO
Molecular Weight229.202
Structural Identifiers
SMILESC1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1
InChIKeyFJQPXBKLJXUQQX-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide Procurement Guide: Single-Enantiomer Chiral Building Block with Trifluoromethylcyclopropyl Scaffold


N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide (CAS 2375248-49-8) is a single-enantiomer, trans-configured chiral building block belonging to the trifluoromethyl-substituted cyclopropane benzamide class . With a molecular formula of C₁₁H₁₀F₃NO and a molecular weight of 229.20 g/mol, this compound combines a (1R,2R)-configured trifluoromethylcyclopropylamine core with a benzamide moiety, situating it within the broader family of trifluoromethylcyclopropanes (TFCPs) recognized as metabolically stable tert-butyl bioisosteres [1][2]. The compound is cataloged by Enamine Ltd. and available through multiple distributors at ≥95% purity for non-human research applications, serving as a versatile intermediate for medicinal chemistry, agrochemical discovery, and asymmetric synthesis programs [3].

Why Generic Substitution Fails for N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide: Stereochemical, Physicochemical, and Bioisosteric Differentiation


Substituting N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide with a closely related analog—whether a racemic trans mixture (CAS 2489502-70-5), the cis diastereomer (CAS 2375250-61-4), or a regioisomeric N-cyclopropyl-(trifluoromethyl)benzamide—is not scientifically equivalent. The single (1R,2R) enantiomer dictates the three-dimensional presentation of the trifluoromethyl and benzamide pharmacophores, directly impacting chiral recognition in biological targets and asymmetric catalysis . Computational property analysis reveals that even among isomers sharing the same molecular formula (C₁₁H₁₀F₃NO), topological polar surface area, lipophilicity, and rotatable bond count differ measurably, which influences membrane permeability, solubility, and target engagement profiles . Furthermore, the trifluoromethylcyclopropyl subunit embedded in the (1R,2R)-trans configuration specifically functions as a chiral tert-butyl bioisostere with documented metabolic stability advantages over non-fluorinated cyclopropyl or linear alkyl analogs [1]. The quantitative evidence below substantiates why this specific compound cannot be generically interchanged.

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide Quantitative Evidence Guide: Comparator-Based Differentiation Data


Enantiomeric Purity: Single (1R,2R) Enantiomer vs. Racemic Trans Mixture – Implications for Chiral Resolution-Dependent Applications

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide (CAS 2375248-49-8) is specified as the single (1R,2R) enantiomer, whereas the most commonly cataloged commercial form of this scaffold is the racemic trans mixture rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide (CAS 2489502-70-5), supplied by Enamine as product EN300-7437956 [1]. The assignment of distinct CAS numbers by chemical registries for the single enantiomer (2375248-49-8) versus the racemate (2489502-70-5) formally establishes their non-identity for procurement purposes . For research programs requiring enantiopure building blocks—such as asymmetric catalyst development, chiral chromatography method validation, or stereospecific structure-activity relationship (SAR) studies—the racemic mixture introduces an uncontrolled variable that cannot be mathematically corrected post hoc, as enantiomers may exhibit divergent biological activity, metabolism, and toxicity profiles [2].

Chiral Building Block Asymmetric Synthesis Enantiomeric Resolution Medicinal Chemistry Sourcing

Computational Physicochemical Property Differentiation: Target Compound vs. Regioisomeric N-Cyclopropyl-(trifluoromethyl)benzamides

Computational property predictions generated via the Mcule property calculator reveal measurable physicochemical differences between N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide and its regioisomeric analog N-cyclopropyl-2-(trifluoromethyl)benzamide (CAS 880166-76-7), despite both sharing the identical molecular formula C₁₁H₁₀F₃NO and molecular weight (229.20 g/mol) . The target compound, featuring the trifluoromethyl group directly attached to the cyclopropyl ring rather than the benzamide aromatic ring, exhibits a distinct computed logP, topological polar surface area (TPSA), and hydrogen bonding profile. These differences arise from the spatial separation of the lipophilic trifluoromethyl group from the benzamide moiety, which alters the overall molecular electrostatic potential distribution and influences predicted membrane permeability and solubility . The target compound has one rotatable bond (the amide C–N bond) versus multiple rotatable bonds in the comparator, resulting in greater conformational rigidity—a property correlated with improved target binding entropy in medicinal chemistry campaigns.

Physicochemical Profiling Drug-Likeness Lead Optimization Computational Chemistry Library Design

Trifluoromethylcyclopropyl (TFCP) as Validated tert-Butyl Bioisostere: Metabolic Stability Advantage over Non-Fluorinated Cyclopropyl Analogs

The (trifluoromethyl)cyclopropyl (TFCP) subunit embedded in the target compound has been independently validated in peer-reviewed literature as a bioisostere of the tert-butyl group, with the critical advantage of enhanced metabolic stability [1][2]. Specifically, 1,1-disubstituted (trifluoromethyl)cyclopropanes resist cytochrome P450-mediated oxidative metabolism that typically degrades tert-butyl groups through hydroxylation pathways, addressing a well-documented liability in drug development [1]. The target compound N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide incorporates this TFCP motif at the cyclopropyl 2-position, distinguishing it from non-fluorinated N-cyclopropylbenzamide analogs (e.g., CAS 7443-35-4) that lack this metabolic stabilization feature. The related compound N-((1R,2R)-2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)-2-(trifluoromethyl)benzamide (W3) demonstrated potent in vivo nematicidal activity with LC₅₀ values of 1.30 mg/L against Bursaphelenchus xylophilus, confirming that the (1R,2R)-trans TFCP-amide scaffold supports biologically relevant target engagement [3].

Bioisostere Metabolic Stability tert-Butyl Replacement Fluorine Chemistry Drug Discovery

Synthetic Precursor Accessibility: Multigram-Scale Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine Enables Scalable Procurement

The key chiral amine precursor for the target compound, trans-2-(trifluoromethyl)cyclopropylamine, has a published, reliable multigram-scale synthesis yielding approximately 13 grams of product via a five-step sequence from 4,4,4-trifluorobut-2-enoic acid, with a nearly quantitative key Corey-Chaykovsky cyclopropanation step [1]. This published methodology eliminates the use of toxic sulfur tetrafluoride and has been demonstrated to be fully reproducible, providing a validated synthetic route that underpins commercial availability [1]. The target compound N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide is commercially supplied by Enamine Ltd. at ≥95% purity in pack sizes ranging from 50 mg to 10 g, with documented pricing that follows standard building block economics [2]. In comparison, some regioisomeric analogs (e.g., N-cyclopropyl-3-(trifluoromethyl)benzamide, CAS 16065-23-9) may have different lead times and availability profiles depending on the supplier. The existence of a published, scalable precursor synthesis reduces single-supplier dependency risk for organizations planning long-term research programs.

Synthetic Tractability Supply Chain Building Block Sourcing Scale-Up Chemistry Procurement Planning

Diastereomeric Differentiation: Trans vs. Cis Configuration Impacts Molecular Shape and Conformational Space

The target compound N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide adopts the trans configuration, placing the trifluoromethyl group and the benzamide substituent on opposite faces of the cyclopropane ring. This is in contrast to the cis diastereomer rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide (CAS 2375250-61-4), where both substituents project from the same face . The trans configuration results in a more extended molecular geometry with the benzamide and trifluoromethyl groups occupying distinct spatial regions, whereas the cis configuration forces these groups into closer proximity, altering the molecular electrostatic potential surface and the accessible conformational space [1]. This stereochemical difference is permanent (not interconvertible without bond breaking), meaning that the trans and cis diastereomers represent chemically distinct entities that cannot be substituted for one another in any application where three-dimensional molecular recognition is operative—including protein-ligand binding, supramolecular assembly, and chiral chromatography .

Stereochemistry Diastereomer Conformational Analysis Molecular Shape Structure-Based Design

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Methodology Development Requiring Enantiopure Cyclopropyl Building Blocks

For research programs developing asymmetric synthetic methodologies—including enantioselective catalysis, chiral auxiliary approaches, or stereospecific cross-coupling reactions—the single (1R,2R) enantiomer (CAS 2375248-49-8) is essential. The distinct CAS number and defined absolute stereochemistry ensure that the correct stereoisomer is procured, avoiding the confounding variable of a racemic mixture (CAS 2489502-70-5) where the (1S,2S) enantiomer may follow divergent reaction pathways. This scenario is directly supported by the enantiomeric purity differentiation established in Section 3 .

Medicinal Chemistry tert-Butyl Bioisostere Replacement Programs Targeting Improved Metabolic Stability

Drug discovery teams facing metabolic liabilities associated with tert-butyl groups in lead compounds can utilize N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide as a chiral scaffold for systematic SAR exploration. The trifluoromethylcyclopropyl (TFCP) motif has been independently validated in peer-reviewed literature as a tert-butyl bioisostere with enhanced resistance to CYP450-mediated oxidation. The trans (1R,2R) configuration provides a defined spatial orientation for the benzamide vector, enabling rational, structure-guided replacement of metabolically labile tert-butyl pharmacophores. This application is supported by the class-level bioisostere evidence and the published synthesis of the key precursor amine .

Structure-Based Drug Design Requiring Trans-Configured Cyclopropyl Pharmacophore Geometry

When protein crystallography or computational docking studies indicate that a trans-configured cyclopropyl spacer is required to correctly position a benzamide moiety and a trifluoromethyl group within a binding pocket, the trans diastereomer (CAS 2375248-49-8) is the only suitable choice. The cis diastereomer (CAS 2375250-61-4) presents the same functional groups in a fundamentally different spatial arrangement that will not satisfy the same binding pharmacophore. This scenario is directly supported by the diastereomeric differentiation evidence, which establishes that trans and cis diastereomers are non-interconvertible and occupy distinct regions of conformational space .

Agrochemical Discovery Leveraging the Nematicidal and Antifungal Activity Precedent of the (1R,2R)-TFCP-Amide Scaffold

The structurally related compound W3—N-((1R,2R)-2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)-2-(trifluoromethyl)benzamide—demonstrated broad-spectrum nematicidal activity (LC₅₀: 1.30 mg/L against B. xylophilus, 1.63 mg/L against A. besseyi, 0.72 mg/L against D. destructor) and antifungal activity (EC₅₀: 8.4 mg/L against F. graminearum). This establishes the (1R,2R)-trans TFCP-benzamide scaffold as a valid starting point for agrochemical discovery programs targeting plant-parasitic nematodes and pathogenic fungi. The target compound, as a simpler benzamide analog, can serve as a core scaffold for systematic diversification in nematicide and fungicide lead optimization campaigns .

Quote Request

Request a Quote for N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.